molecular formula C15H15N3 B2404373 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole CAS No. 865076-64-8

1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole

Cat. No.: B2404373
CAS No.: 865076-64-8
M. Wt: 237.306
InChI Key: SWKBRTAFOBLFEF-UHFFFAOYSA-N
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Description

1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, known for its versatile applications in various fields. Benzotriazole derivatives are widely recognized for their stability and ability to undergo numerous transformations, making them valuable in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 2-phenylpropan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized benzotriazole derivatives, reduced benzotriazole compounds, and substituted benzotriazole derivatives .

Scientific Research Applications

1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(2-Phenylpropan-2-yl)-1H-1,2,3-benzotriazole
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Comparison: this compound stands out due to its unique combination of stability and reactivity. Unlike other benzotriazole derivatives, it offers a balance between ease of synthesis and versatility in chemical reactions. Its ability to undergo multiple transformations while maintaining stability makes it a valuable compound in various applications .

Properties

IUPAC Name

1-(2-phenylpropan-2-yl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-15(2,12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16-17-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKBRTAFOBLFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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